

physical and chemical properties of p-hexylphenol

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Compound of Interest

Compound Name: **4-Hexylphenol**

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An In-depth Technical Guide to the Physical and Chemical Properties of p-Hexylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Hexylphenol, also known as **4-hexylphenol**, is an organic compound belonging to the alkylphenol family. It consists of a phenol ring substituted with a hexyl group at the para position.^[1] This amphiphilic structure, featuring a hydrophilic phenolic head and a hydrophobic hexyl tail, imparts unique physicochemical properties that make it a subject of interest in various research and industrial applications, including its use as an intermediate in the synthesis of antioxidants, plasticizers, and other specialized chemicals.^[1] This document provides a comprehensive overview of the physical and chemical properties of p-hexylphenol, detailed experimental protocols, and relevant structural and procedural diagrams.

Chemical Identity

A clear identification of p-hexylphenol is fundamental for any scientific endeavor. The following table summarizes its key identifiers.

Identifier	Value
IUPAC Name	4-hexylphenol[2][3]
Synonyms	p-Hexylphenol, 4-n-Hexylphenol, p-n-Hexylphenol, 1-(4-Hydroxyphenyl)hexane[2][4]
CAS Number	2446-69-7[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₁₈ O[1][2][3][4][5]
Molecular Weight	178.27 g/mol [1][2][3]
InChI	InChI=1S/C12H18O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10,13H,2-6H2,1H3[2][3][4]
InChIKey	SZWBRVPZWJYIHI-UHFFFAOYSA-N[2][3]
Canonical SMILES	CCCCCCC1=CC=C(C=C1)O[2][3]

Physical Properties

The physical state and solubility of p-hexylphenol are critical parameters for its handling, formulation, and application. At room temperature, it exists as a white to light yellow solid.[6][7] The quantitative physical properties are detailed below.

Property	Value
Melting Point	29-32 °C[4][6][7][8] (some sources report up to 57 °C)[1]
Boiling Point	281.2 - 292 °C at 760 mmHg[1][4]
Density	0.954 - 0.9628 g/cm³ at 20 °C[4][6]
Water Solubility	6 - 28.57 mg/L at 25 °C[1][6][7]
logP (Octanol/Water Partition Coefficient)	4.3 - 4.71[1][2][6]
pKa	~10.18 (Predicted)[7][8]
Flash Point	31 - 148.1 °C[4][6][7]
Refractive Index	1.514[4][6]
Vapor Pressure	0.00212 mmHg at 25 °C[4][7]

Chemical Properties

Stability and Reactivity

p-Hexylphenol is relatively stable under normal storage conditions. However, it can degrade upon exposure to light or strong oxidizing agents.[1] It may react with strong oxidizing agents, acid anhydrides, and acid chlorides.

Synthesis

The primary method for synthesizing p-hexylphenol is through the Friedel-Crafts alkylation of phenol with 1-hexene, using a Lewis acid catalyst such as aluminum chloride (AlCl_3).[1]

The overall reaction is: $\text{C}_6\text{H}_5\text{OH} + \text{CH}_2(\text{CH}_2)_4\text{CH}_3 \rightarrow \text{C}_{12}\text{H}_{18}\text{O}$

Experimental Protocols

Synthesis of p-Hexylphenol via Friedel-Crafts Alkylation

This protocol describes a general procedure for the synthesis of p-hexylphenol.

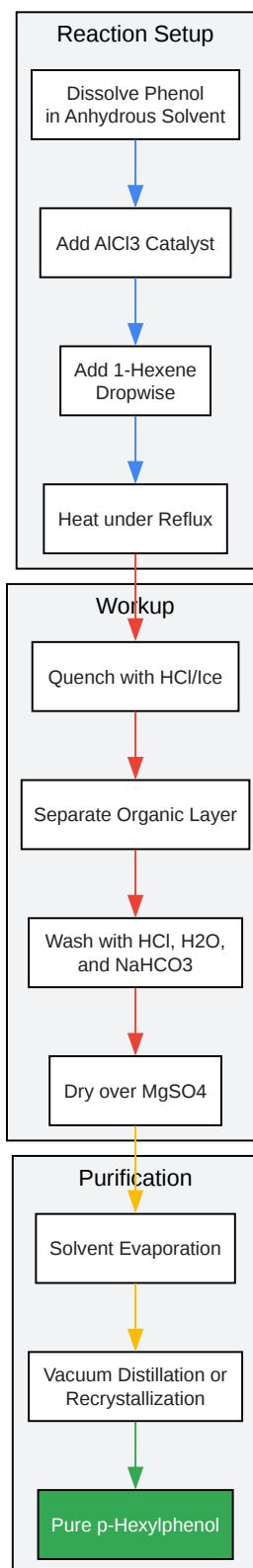
Materials:

- Phenol
- 1-Hexene
- Anhydrous Aluminum Chloride (AlCl_3) or other suitable Lewis acid catalyst
- Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3) solution, saturated
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in the anhydrous solvent.
- Cool the mixture in an ice bath.
- Slowly add the anhydrous aluminum chloride catalyst to the stirred solution.
- From a dropping funnel, add 1-hexene dropwise to the reaction mixture while maintaining the low temperature.
- After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a specified time to ensure the reaction goes to completion.
- Cool the reaction mixture and then carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
- Separate the organic layer. Wash it successively with dilute HCl, water, and a saturated sodium bicarbonate solution.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent by rotary evaporation.
- Purify the crude p-hexylphenol by distillation under reduced pressure or by recrystallization from a suitable solvent.



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Workflow for the synthesis of p-hexylphenol.

Spectroscopic Characterization

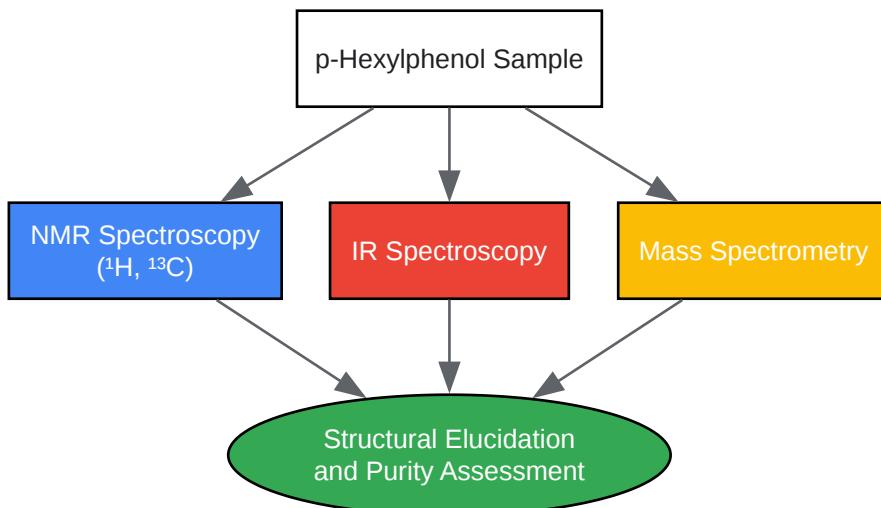
The structural elucidation of p-hexylphenol is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum of p-hexylphenol will show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the hexyl chain. The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), typically as two doublets due to the para-substitution pattern. The phenolic -OH proton signal is a broad singlet and its chemical shift is concentration and solvent dependent (typically δ 4-7 ppm). The protons on the hexyl chain will appear in the upfield region (δ 0.8-2.6 ppm).[\[9\]](#)
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the hexyl chain. The carbon bearing the hydroxyl group is typically deshielded and appears around δ 150-160 ppm.[\[9\]](#)

Infrared (IR) Spectroscopy: The IR spectrum of p-hexylphenol will exhibit a strong, broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the phenolic hydroxyl group.[\[9\]](#) Characteristic C-O stretching and aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of p-hexylphenol ($m/z = 178.27$). Common fragmentation patterns for phenols and alkylbenzenes will be observed.

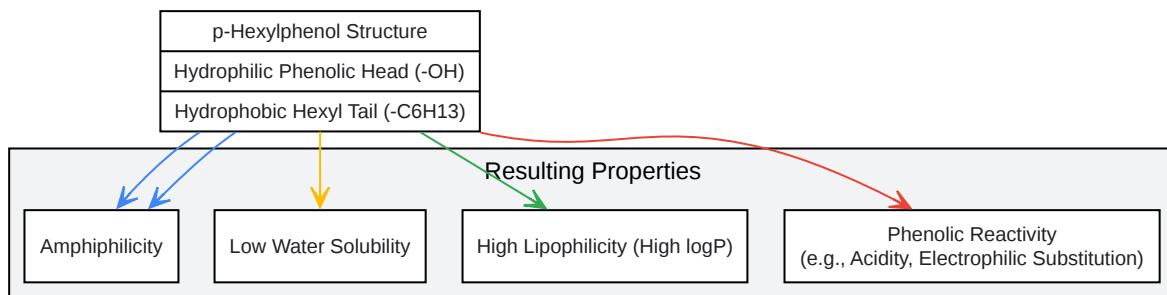


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Spectroscopic analysis workflow for p-hexylphenol.

Structure-Property Relationship

The amphiphilic nature of p-hexylphenol is a direct result of its molecular structure, which dictates its physical and chemical behavior.



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Relationship between structure and properties.

Safety and Handling

p-Hexylphenol is classified as corrosive and can cause severe skin burns and eye damage.^[2] ^[6] It is essential to handle this chemical with appropriate personal protective equipment (PPE),

including gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This technical guide provides a detailed overview of the core physical and chemical properties of p-hexylphenol. The tabulated data offers a quick reference for researchers, while the experimental protocols provide a foundation for its synthesis and characterization.

Understanding these fundamental properties is crucial for its effective application in scientific research and drug development.

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